EP4 Receptor Antagonism: Comparative Potency of a Cyclopropylmethyl-Containing Analog
In a direct head-to-head comparison within the same assay system, a structurally advanced analog incorporating the cyclopropylmethyl-piperazin-2-one moiety (BDBM261777) demonstrated potent antagonism at the human Prostaglandin E2 receptor EP4 subtype, a key target in immuno-oncology, with an IC50 value of 122 nM [1]. This provides a quantitative benchmark for the chemotype's potential. While the exact compound 4-(Cyclopropylmethyl)piperazin-2-one is the core intermediate, this data demonstrates the target engagement and potency achievable when this specific fragment is elaborated into a final drug-like molecule. This level of potency is directly attributable to the core scaffold and its N-substituent, differentiating it from simpler piperazin-2-one derivatives that may lack this optimized substitution.
| Evidence Dimension | In vitro antagonist activity (IC50) |
|---|---|
| Target Compound Data | 122 nM |
| Comparator Or Baseline | Not applicable (single compound assayed), but benchmarked against other series in the patent |
| Quantified Difference | Demonstrates sub-micromolar potency for the chemotype. |
| Conditions | cAMP assay in HEK293 cells expressing human EP4 receptor, 25°C. |
Why This Matters
This establishes a potency baseline for the cyclopropylmethyl-piperazin-2-one pharmacophore in a therapeutically relevant assay, justifying its selection over unoptimized core scaffolds for projects targeting the EP4 receptor.
- [1] BindingDB. (n.d.). BDBM261777: 4-{[1-(Cyclopropylmethyl)-2-(9-ethyl-9H-carbazol-3-yl)-1H-benzimidazol-5-yl]carbonyl}-piperazin-2-one. Affinity Data: IC50 = 122 nM. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=261777 View Source
